4-Formilmorfolina

Descripción general

Descripción

Treatment of 4-formylmorpholine with sulphur tetrafluoride in the presence of potassium fluoride gives 4-(trifluoromethyl)morpholine in excellent yields. 4-Formylmorpholine reacts with series of 2-alkyl-2-cyclohexen-1-ones in the presence of POCl3 to give the corresponding 3-alkyl-2-chloro-5,6-dihydrobenzaldehydes and allylic alcohols (by-product).

Aplicaciones Científicas De Investigación

Disolvente para compuestos aromáticos

4-Formilmorfolina: se utiliza ampliamente como disolvente debido a su capacidad para disolver una amplia gama de compuestos aromáticos. Su naturaleza polar y estabilidad en condiciones de reacción la convierten en un medio ideal para llevar a cabo diversas síntesis orgánicas, particularmente las que implican reacciones de sustitución electrofílica aromática .

Agente de extracción para aromáticos

En la industria petroquímica, This compound sirve como agente de extracción para aromáticos. Ayuda en la separación de hidrocarburos aromáticos de mezclas mediante solvatación selectiva, lo cual es crucial para los procesos de purificación en la producción de aromáticos de alta pureza .

Agente de lavado para gases ácidos

El compuesto se emplea como agente de lavado para gases ácidos. Su estructura química le permite reaccionar con componentes ácidos en las corrientes de gas, como óxidos de azufre y dióxido de carbono, eliminándolos de las emisiones industriales y evitando su liberación a la atmósfera .

Desulfuración de combustibles

This compound: juega un papel importante en la desulfuración de combustibles como el gas natural, el gas sintético y la gasolina. Su efectividad en la eliminación de compuestos de azufre ayuda a producir combustibles más limpios, lo cual es esencial para reducir la contaminación del aire y cumplir con las regulaciones ambientales .

Síntesis de compuestos marcados

En radioquímica, This compound se utiliza en la síntesis de clorhidrato de adenina marcado con carbono-14 (14C). Este compuesto marcado es importante para rastrear las vías bioquímicas y comprender los procesos metabólicos en los organismos vivos .

Mecanismo De Acción

Target of Action

It’s known that this compound is widely used as a solvent and extracting agent for aromatics .

Mode of Action

It’s known that it can react with sulphur tetrafluoride in the presence of potassium fluoride to give 4-(trifluoromethyl)morpholine . It also reacts with series of 2-alkyl-2-cyclohexen-1-ones in the presence of POCl3 to give the corresponding 3-alkyl-2-chloro-5,6-dihydrobenzaldehydes and allylic alcohols .

Result of Action

It’s known that 4-formylmorpholine has been used in the preparation of adenine hydrochloride labelled with 14c .

Action Environment

It’s known that 4-formylmorpholine is used as a scrubbing agent for acidic gases , suggesting that it may be stable and effective in acidic environments.

Actividad Biológica

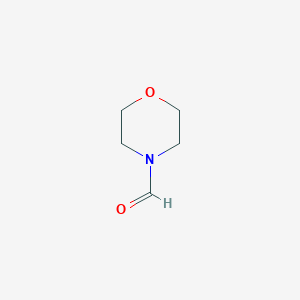

4-Morpholinecarboxaldehyde, also known as 4-formylmorpholine, is an organic compound with the molecular formula and a CAS number of 4394-85-8. This compound has garnered attention in various fields due to its unique biological activities and applications in chemical synthesis, particularly in the pharmaceutical and semiconductor industries.

| Property | Value |

|---|---|

| Molecular Weight | 115.13 g/mol |

| Melting Point | 20°C to 23°C |

| Boiling Point | 239°C to 241°C |

| Density | 1.15 g/cm³ |

| Solubility | Miscible with water |

| pH | 10 (in water) |

Applications

4-Morpholinecarboxaldehyde is primarily used as:

- A solvent and extracting agent for aromatics.

- A scrubbing agent for acidic gases.

- A precursor in the synthesis of various pharmaceutical compounds, including adenine derivatives .

Antimicrobial Properties

Research has indicated that 4-morpholinecarboxaldehyde exhibits notable antimicrobial activity. In a study examining its effects against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 50 to 200 µg/mL depending on the bacterial species tested .

Cytotoxic Effects

The cytotoxic potential of 4-morpholinecarboxaldehyde has been evaluated in several cancer cell lines. In vitro studies demonstrated that this compound induces apoptosis in human cancer cells, notably in breast and liver cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Neuroprotective Effects

Emerging studies suggest that 4-morpholinecarboxaldehyde may possess neuroprotective properties. In animal models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function. This effect is hypothesized to be mediated through the modulation of neurotransmitter levels and reduction of neuroinflammation .

Case Studies

- Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various morpholine derivatives, including 4-morpholinecarboxaldehyde, against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that this compound showed significant inhibition at concentrations below those required for traditional antibiotics, suggesting its potential as an alternative treatment option .

- Cytotoxicity in Cancer Research : In a publication from Cancer Letters, researchers explored the cytotoxic effects of several aldehydes on cancer cells. They found that 4-morpholinecarboxaldehyde exhibited a dose-dependent response, with IC50 values indicating substantial effectiveness against HepG2 liver cancer cells .

- Neuroprotection Study : A recent investigation into neuroprotective agents highlighted the role of 4-morpholinecarboxaldehyde in mitigating cognitive decline in models of Alzheimer's disease. The study noted an increase in synaptic density and improved memory retention following treatment with this compound .

Propiedades

IUPAC Name |

morpholine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-5-6-1-3-8-4-2-6/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEDQNDDFOCWGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044427 | |

| Record name | 4-Morpholinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; mp = 20-23 deg C; [Sigma-Aldrich MSDS] | |

| Record name | 4-Morpholinecarboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Formylmorpholine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20040 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.32 [mmHg] | |

| Record name | 4-Formylmorpholine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20040 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4394-85-8 | |

| Record name | N-Formylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4394-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholinecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004394858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Formylmorpholine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Morpholinecarboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Morpholinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-morpholinecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-MORPHOLINECARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1E63XO4RH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary industrial applications of N-Formylmorpholine?

A1: N-Formylmorpholine is primarily recognized as an effective solvent in extractive distillation processes, particularly for separating aromatic hydrocarbons from aliphatic hydrocarbons. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This application stems from its ability to selectively increase the relative volatility of aromatics, facilitating their separation. []

Q2: What makes N-Formylmorpholine suitable for extractive distillation of aromatics?

A2: Several factors contribute to N-Formylmorpholine's effectiveness:

- High Selectivity: N-Formylmorpholine exhibits a higher affinity for aromatic hydrocarbons compared to aliphatic hydrocarbons, allowing for selective extraction. [, , ]

- Good Solubility: It demonstrates good solubility for aromatic hydrocarbons, facilitating their efficient extraction. [, ]

- Thermal and Chemical Stability: N-Formylmorpholine remains stable under the high temperatures often required for extractive distillation, ensuring process efficiency and minimizing degradation. []

- Regeneration Capability: It can be readily regenerated from the extracted mixture, allowing for its reuse and reducing waste. []

- Lower Toxicity and Corrosivity: Compared to some alternative solvents, N-Formylmorpholine exhibits relatively lower toxicity and corrosivity, making it a safer option. []

Q3: What specific hydrocarbon separations benefit from N-Formylmorpholine as a solvent?

A3: Research highlights the successful use of N-Formylmorpholine in separating:

- Benzene and Methylthiophene: N-Formylmorpholine significantly improves the relative volatility between these compounds, enabling effective separation. []

- n-Butene and Butane: Studies demonstrate the use of N-Formylmorpholine mixtures, particularly with Methyl Ethyl Ketone (MEK), for separating these hydrocarbons. []

- Aromatics and Non-Aromatics: N-Formylmorpholine is effective in separating aromatics like benzene and toluene from non-aromatic hydrocarbons in mixtures like coking crude benzene. [, ]

Q4: Are there alternative solvents to N-Formylmorpholine in extractive distillation processes?

A4: Yes, alternative solvents exist, including:

- Sulfolane: A widely used solvent for aromatic extraction, but it possesses higher melting point and viscosity than N-Formylmorpholine. [, , ]

- Diethylene Glycol: Often used in combination with N-Formylmorpholine, this solvent enhances the extraction process. []

- Methyl Ethyl Ketone (MEK): Used alongside N-Formylmorpholine in specific separations like n-butene and butane. []

Q5: How is N-Formylmorpholine typically removed and regenerated after extractive distillation?

A5: N-Formylmorpholine can be separated from the extracted aromatics through distillation due to differences in boiling points. The recovered N-Formylmorpholine can then be reused in the extraction process. []

Q6: What is the molecular formula, weight, and structure of N-Formylmorpholine?

A6:

Q7: What spectroscopic techniques are useful for characterizing N-Formylmorpholine?

A7:

- FT-IR Spectroscopy: Infrared spectroscopy helps identify functional groups and confirm the presence of characteristic peaks for N-Formylmorpholine. [, ]

- NMR Spectroscopy: Both 1H and 13C NMR provide insights into the structure and dynamics of the molecule. 13C NMR studies, in particular, have been instrumental in understanding the conformational flexibility of N-Formylmorpholine. [, ]

Q8: How does the presence of water affect N-Formylmorpholine's structure and interactions?

A8: Ultrasonic and NMR studies suggest that water influences the conformational behavior of N-Formylmorpholine. Water molecules seem to enhance the "planarity" of N-Formylmorpholine, potentially contributing to its stronger interactions with aromatic rings during extraction. [] This interaction with water is also reflected in the excess molar volumes and adiabatic compressibilities of N-Formylmorpholine-water mixtures. []

Q9: How does temperature affect the solubility of hydrocarbons in N-Formylmorpholine?

A9: Research indicates that the solubility of hydrocarbons in N-Formylmorpholine generally increases with increasing temperature. This trend is observed in binary systems of N-Formylmorpholine with various alkanes (pentane, hexane, heptane, and octane). []

Q10: Are there computational chemistry studies on N-Formylmorpholine and its applications?

A10: Yes, computational methods, including molecular dynamics simulations and density functional theory calculations, have been employed to study N-Formylmorpholine. These techniques provide insights into:

- Molecular Interactions: Understanding the interactions between N-Formylmorpholine and other molecules, such as hydrocarbons and water. []

- Solvent Properties: Predicting and explaining the selectivity and solubility of N-Formylmorpholine for different compounds. [, ]

- Reaction Mechanisms: Investigating reaction pathways involving N-Formylmorpholine, such as its role in CO2 capture and conversion. [, ]

Q11: What are some notable chemical reactions involving N-Formylmorpholine?

A11: N-Formylmorpholine participates in various reactions:

- Synthesis of N-Formylmorpholine: It can be synthesized from morpholine and formic acid, with variations in catalysts and water-removing agents employed in different methods. [, , , , ]

- CO2 Capture and Conversion: Research explores the use of N-Formylmorpholine in capturing CO2 and subsequently converting it to value-added chemicals like N-Formylmorpholine itself. [, ]

- Synthesis of Thiazolane Derivatives: N-Formylmorpholine has been used as a catalyst in multi-component reactions to efficiently synthesize thiazolane derivatives. []

- Vilsmeier Reagent Generation: N-Formylmorpholine can be used to generate Vilsmeier reagents in situ, which are versatile intermediates in organic synthesis. []

Q12: How does N-Formylmorpholine contribute to CO2 capture and conversion?

A12: N-Formylmorpholine acts as both a CO2 capturing agent and a reactant in this process:

- CO2 Capture: Morpholine solutions, including N-Formylmorpholine, can effectively capture CO2 from gas mixtures. [, ]

- N-Formylmorpholine Formation: Research demonstrates that the CO2 captured by morpholine can be catalytically converted to N-Formylmorpholine, effectively integrating CO2 capture and conversion. []

Q13: What are the advantages of using N-Formylmorpholine in the synthesis of thiazolane derivatives?

A13: N-Formylmorpholine's role as a catalyst in this reaction offers several benefits:

- High Efficiency: The reaction proceeds efficiently at room temperature under solvent-free conditions, making it environmentally friendly. []

- Good Yields: The reaction provides thiazolane derivatives in good yields, demonstrating its effectiveness. []

- Versatility: The method allows for the synthesis of a diverse range of substituted thiazolane derivatives, highlighting its synthetic utility. []

Q14: What are potential areas for further research on N-Formylmorpholine?

A14:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.